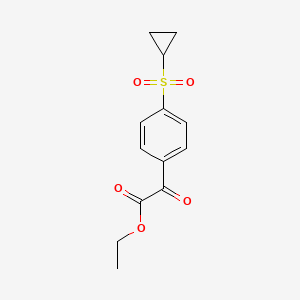

Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-cyclopropylsulfonylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5S/c1-2-18-13(15)12(14)9-3-5-10(6-4-9)19(16,17)11-7-8-11/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDMNZQKIXFCKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)S(=O)(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650716 | |

| Record name | Ethyl [4-(cyclopropanesulfonyl)phenyl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876063-40-0 | |

| Record name | Ethyl [4-(cyclopropanesulfonyl)phenyl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate: Structure, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is a sophisticated organic molecule that has garnered significant attention in the pharmaceutical industry. Its intricate structure, featuring a cyclopropylsulfonyl group attached to a phenylglyoxylic acid ethyl ester, makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical structure, a detailed exploration of its synthesis, and its primary application in the development of modern therapeutics, offering field-proven insights for professionals in drug discovery and development.

Chemical Structure and Properties

The molecular structure of this compound is characterized by several key functional groups that dictate its reactivity and utility as a synthetic building block.

The core of the molecule is a benzene ring substituted at the para position with a cyclopropylsulfonyl group. This electron-withdrawing group significantly influences the reactivity of the aromatic ring. Attached to the phenyl ring is an oxoacetate moiety, specifically an ethyl ester of a glyoxylic acid. This α-keto ester functionality is a key site for further chemical transformations.

Key Structural Features:

-

Cyclopropyl Group: A three-membered carbocyclic ring, which can exhibit electronic properties similar to a double bond and is known to introduce conformational rigidity.

-

Sulfonyl Group (-SO2-): A strong electron-withdrawing group that deactivates the benzene ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions.

-

Phenyl Ring: The aromatic core of the molecule.

-

Oxoacetate Group (-C(=O)C(=O)O-Et): An α-keto ester providing two reactive carbonyl centers.

A summary of the key chemical and physical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 876063-40-0 | [1] |

| Molecular Formula | C13H14O5S | [1] |

| Molecular Weight | 282.31 g/mol | [1] |

| Density | 1.353 g/cm³ | [1] |

| XLogP3 | 2.4 | [1] |

| Appearance | Expected to be a solid at room temperature |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and efficient synthetic pathway involves the preparation of a key intermediate, 1-bromo-4-(cyclopropylsulfonyl)benzene, followed by a Friedel-Crafts acylation reaction.

Part 1: Synthesis of 1-bromo-4-(cyclopropylsulfonyl)benzene

This intermediate can be prepared from 1-bromo-4-cyclopropylbenzene.

Step 1a: Bromination of Cyclopropylbenzene (Hypothetical Route)

While not explicitly detailed in the search results for this specific sequence, a standard approach would involve the electrophilic aromatic substitution of cyclopropylbenzene. The cyclopropyl group is an ortho, para-directing group.

Step 1b: Sulfonylation of 1-bromo-4-cyclopropylbenzene

This step introduces the sulfonyl group. A common method is the reaction with a sulfur-containing reagent followed by oxidation.

Experimental Protocol: Synthesis of 1-bromo-4-(cyclopropylsulfonyl)benzene

-

Chlorosulfonation of 1-bromo-4-cyclopropylbenzene: To a cooled solution of 1-bromo-4-cyclopropylbenzene in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise while maintaining a low temperature.

-

Reaction Quench: After the reaction is complete, carefully pour the mixture onto ice.

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane.

-

Work-up: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the resulting sulfonyl chloride by chromatography or recrystallization.

-

Reduction to Thiol and Alkylation (Alternative Route): An alternative involves the conversion to a thiol, followed by alkylation and subsequent oxidation.

-

Oxidation: The resulting thioether is then oxidized to the sulfone using an oxidizing agent like hydrogen peroxide or m-CPBA.

Part 2: Friedel-Crafts Acylation

The final step in the synthesis of this compound is a Friedel-Crafts acylation of 1-bromo-4-(cyclopropylsulfonyl)benzene with an appropriate acylating agent.[2][3] Given the target structure, the acylating agent would be ethyl oxalyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

-

Catalyst Suspension: In a reaction vessel under an inert atmosphere, suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl3), in a dry, non-polar solvent like dichloromethane or carbon disulfide.[2]

-

Addition of Acylating Agent: To this suspension, add ethyl oxalyl chloride dropwise at a low temperature (e.g., 0 °C) to form the acylium ion.

-

Addition of Substrate: Slowly add a solution of 1-bromo-4-(cyclopropylsulfonyl)benzene in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature, monitoring its progress by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Work-up: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: After removing the solvent by rotary evaporation, purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Caption: Synthetic pathway to this compound.

Application in Drug Discovery: A Key Intermediate for Apixaban

The primary and most significant application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of Apixaban . Apixaban is a potent, orally bioavailable, and selective inhibitor of coagulation Factor Xa, marketed as an anticoagulant for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the prevention and treatment of deep vein thrombosis and pulmonary embolism.

The structure of this compound provides the necessary chemical scaffold for the construction of the pyrazole-carboxamide core of Apixaban.

The role of this compound in Apixaban Synthesis:

In the synthesis of Apixaban, this compound is reacted with a substituted hydrazine to form the pyrazole ring system through a condensation reaction. This reaction is a pivotal step in assembling the complex heterocyclic core of the drug.

Caption: Role of this compound in Apixaban synthesis.

Analytical Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons on the phenyl ring (likely two doublets in the aromatic region), and the protons of the cyclopropyl group (multiplets in the aliphatic region).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the oxoacetate group, the carbons of the phenyl ring, the carbons of the cyclopropyl ring, and the carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester carbonyl groups, as well as bands for the S=O stretching of the sulfonyl group and C-H stretching of the aromatic and aliphatic components.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (282.31 g/mol ), along with characteristic fragmentation patterns.

Conclusion

This compound is a molecule of significant industrial importance, primarily serving as a key building block in the synthesis of the blockbuster anticoagulant, Apixaban. Its synthesis, while multi-stepped, relies on well-established organic reactions, offering a clear path for its production on a larger scale. For researchers and professionals in drug development, a thorough understanding of the structure, synthesis, and reactivity of this intermediate is essential for the efficient and robust manufacturing of life-saving medications. Further research into other potential applications of this compound and its derivatives could open new avenues in medicinal chemistry.

References

-

Chad's Prep. Friedel Crafts Alkylation and Acylation. YouTube. Published March 4, 2021. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Acylation. Updated January 22, 2023. [Link]

-

Clark, J. Friedel-Crafts Acylation of Benzene. Chemguide. Accessed January 28, 2026. [Link]

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Accessed January 28, 2026. [Link]

-

Scribd. Friedel Crafts Acylation. Accessed January 28, 2026. [Link]

Sources

Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate physical and chemical properties

An In-depth Technical Guide to Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound. It details the compound's chemical and physical properties, synthesis, and significance as a key intermediate in pharmaceutical research.

Introduction and Strategic Importance

This compound is an α-keto ester derivative featuring a phenyl ring substituted with a cyclopropylsulfonyl group. While not an active pharmaceutical ingredient (API) itself, it is a crucial building block in the synthesis of more complex molecules. Its structural motifs—the reactive α-keto ester and the cyclopropylsulfonyl group—are of significant interest in medicinal chemistry. The latter is often used as a bioisostere to modulate the physicochemical properties of a lead compound, such as solubility, metabolic stability, and cell permeability. Understanding the properties and handling of this intermediate is therefore critical for process development and scale-up in drug discovery pipelines.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research and development.

-

IUPAC Name: Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-2-oxoacetate

-

Synonyms: acetic acid ethyl ester, Benzeneacetic acid, 4-(cyclopropylsulfonyl)-α-oxo-, ethyl ester[1]

-

Molecular Formula: C13H14O5S[1]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a synthetic intermediate are critical for designing reaction conditions, purification protocols, and appropriate storage solutions. The data for this compound is primarily based on computational predictions and supplier information.

| Property | Value | Source |

| Molecular Weight | 282.31 g/mol | [1] |

| Exact Mass | 282.05600 Da | [1] |

| Density (Predicted) | 1.353 g/cm³ | [1] |

| XLogP3 (Predicted) | 2.45 | [1] |

| Polar Surface Area (PSA) | 85.9 Ų | [1] |

| Identified Uses | For Research & Development use only. | [2] |

Synthesis and Reactivity

This compound is typically prepared through multi-step synthetic sequences. While specific, validated protocols for this exact molecule are not widely published in peer-reviewed journals, its synthesis can be logically inferred from established organic chemistry reactions. A plausible and common approach is the Friedel-Crafts acylation of a suitably protected cyclopropylsulfonylbenzene with an appropriate acylating agent like ethyl oxalyl chloride.

Hypothetical Synthetic Workflow:

The causality behind this workflow is rooted in fundamental electrophilic aromatic substitution principles. The cyclopropylsulfonylbenzene is the nucleophilic aromatic ring, and the electrophile is generated from ethyl oxalyl chloride in the presence of a Lewis acid catalyst.

Caption: A plausible workflow for the synthesis of the target compound.

Reactivity Insights: The α-keto ester functionality makes the molecule susceptible to nucleophilic attack at both the ketone and ester carbonyl carbons. This dual reactivity is the cornerstone of its utility, allowing for the construction of heterocyclic rings or the extension of carbon chains, which are common strategies in the synthesis of pharmaceutical agents.

Applications in Drug Discovery and Development

This compound is not intended for direct medicinal use but serves as a high-value intermediate.[2] Its structure is incorporated into more complex molecules being investigated for various therapeutic areas. Companies that specialize in providing chemicals for drug discovery list this compound, indicating its role in accelerating innovation in this field.[]

The value of this compound lies in its ability to introduce the (4-cyclopropylsulfonylphenyl) moiety into a target structure. This group is desirable for its potential to improve pharmacokinetic properties. For instance, similar structures are often key intermediates for drugs approved by major regulatory bodies like the FDA.[4]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential to ensure personnel safety and maintain the compound's integrity.

-

General Handling: Handle in a well-ventilated place.[1] Wear suitable protective clothing, including gloves and eye/face protection.[1][5] Avoid the formation of dust and aerosols and prevent contact with skin and eyes.[1]

-

Hygiene Practices: Do not eat, drink, or smoke when using this product. Wash hands before breaks and after work.[6]

-

Storage: Keep the container in a dry, cool, and well-ventilated place.[5][6]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5]

While a specific, detailed GHS classification for this exact compound is not universally available, structurally similar α-keto esters are often classified as irritants. For example, related compounds may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7] Therefore, assuming a similar hazard profile is a prudent safety measure.

Conclusion

This compound is a specialized chemical intermediate with significant value in the field of pharmaceutical research and development. Its well-defined physicochemical properties and reactive handles make it a versatile building block for synthesizing complex drug candidates. A thorough understanding of its properties, synthesis, and handling protocols is essential for any research team aiming to leverage this compound in their synthetic programs. The insights provided in this guide are intended to support the efficient and safe application of this important molecule in the pursuit of novel therapeutics.

References

- US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents.

- EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents.

-

Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | C11H12O4 | CID 2758864 - PubChem. PubChem. [Link]

- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.

-

Ethyl oxaloacetate | C6H8O5 | CID 11378652 - PubChem - NIH. PubChem. [Link]

-

WO2025104154 - 5-[2,7-diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivatives as mmp9 inhibitors for the treatment of dry eye disease - WIPO Patentscope. WIPO Patentscope. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.ie [fishersci.ie]

- 7. Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | C11H12O4 | CID 2758864 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structural motif, featuring a cyclopropylsulfonyl group and an α-keto ester functionality, makes it a valuable building block in medicinal chemistry. The cyclopropyl group is a known bioisostere for various functional groups, often improving metabolic stability and binding affinity of drug candidates.[1] The α-keto ester moiety is a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this important compound, detailing the underlying chemical principles and offering practical, field-proven insights for its preparation.

A Strategic Two-Step Synthesis Pathway

The most logical and efficient synthetic route to this compound involves a two-step sequence. This pathway is designed for scalability and reproducibility, key considerations in drug development. The overall strategy is as follows:

-

Synthesis of the Key Intermediate: Cyclopropyl Phenyl Sulfone. This initial step involves the formation of the core sulfone structure.

-

Friedel-Crafts Acylation. The final step introduces the desired ethyl oxoacetate moiety onto the phenyl ring of the cyclopropyl phenyl sulfone intermediate.

This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding chemical transformations.

Visualizing the Synthesis

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of Cyclopropyl Phenyl Sulfone

The initial step focuses on the preparation of the crucial intermediate, cyclopropyl phenyl sulfone. This is achieved through a two-stage process: nucleophilic substitution to form cyclopropyl phenyl sulfide, followed by oxidation to the corresponding sulfone.

Step 1.1: Synthesis of Cyclopropyl Phenyl Sulfide

Causality of Experimental Choices:

The synthesis of cyclopropyl phenyl sulfide is typically achieved via a nucleophilic substitution reaction between a thiophenolate anion and a cyclopropyl halide.[2] The choice of a strong base is critical to deprotonate the thiophenol, generating the highly nucleophilic thiophenolate. Sodium hydroxide is a cost-effective and efficient base for this purpose. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the SN2 reaction.

Experimental Protocol:

-

To a solution of thiophenol (1.0 eq) in DMF, add sodium hydroxide (1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium thiophenolate.

-

Add cyclopropyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cyclopropyl phenyl sulfide.

Step 1.2: Oxidation to Cyclopropyl Phenyl Sulfone

Causality of Experimental Choices:

The oxidation of the sulfide to the sulfone is a critical transformation. Hydrogen peroxide in the presence of an acid catalyst, such as acetic acid, is a common and effective oxidizing system.[3] This method is preferred for its relatively clean conversion and the formation of water as the only byproduct. The reaction is exothermic and requires careful temperature control.

Experimental Protocol:

-

Dissolve the crude cyclopropyl phenyl sulfide (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 30% hydrogen peroxide (3.0 eq) dropwise, maintaining the internal temperature below 20 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

-

Filter the solid, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum to afford cyclopropyl phenyl sulfone.

Part 2: Friedel-Crafts Acylation to Yield this compound

The final step in the synthesis is a Friedel-Crafts acylation, a classic and powerful method for forming carbon-carbon bonds with aromatic rings.[4][5][6][7]

Mechanism and Rationale:

In this electrophilic aromatic substitution reaction, a strong Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acyl chloride.[4][5][6][7] The acylating agent of choice here is ethyl oxalyl chloride, which will introduce the desired ethyl oxoacetate moiety. The cyclopropyl phenyl sulfone, being an aromatic substrate, then attacks the acylium ion to form the final product. The sulfone group is a deactivating group, which can make the Friedel-Crafts reaction more challenging than with activated aromatic rings. Therefore, a stoichiometric amount of the Lewis acid catalyst is often required.[4]

Experimental Protocol:

-

To a suspension of anhydrous aluminum chloride (2.5 eq) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add ethyl oxalyl chloride (1.5 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Add a solution of cyclopropyl phenyl sulfone (1.0 eq) in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure, and purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Data Summary

| Step | Reactants | Product | Typical Yield | Purity (by HPLC) |

| 1.1 | Thiophenol, Cyclopropyl Bromide | Cyclopropyl Phenyl Sulfide | 85-95% | >95% |

| 1.2 | Cyclopropyl Phenyl Sulfide, H₂O₂ | Cyclopropyl Phenyl Sulfone | 90-98% | >98% |

| 2 | Cyclopropyl Phenyl Sulfone, Ethyl Oxalyl Chloride | This compound | 60-75% | >99% |

Note: Yields are indicative and may vary depending on reaction scale and optimization.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, and the cyclopropyl protons.[8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the two carbonyl carbons of the α-keto ester.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the final product.[9]

-

HPLC: High-performance liquid chromatography is a crucial tool for determining the purity of the final compound.

Conclusion and Future Perspectives

The described two-step synthesis provides a reliable and efficient pathway for the preparation of this compound, a valuable intermediate in drug discovery. The use of well-understood reactions like nucleophilic substitution, oxidation, and Friedel-Crafts acylation ensures the robustness of the process. Further optimization of reaction conditions, particularly in the Friedel-Crafts acylation step, could potentially lead to improved yields and reduced waste, aligning with the principles of green chemistry. The availability of this synthetic guide will empower researchers to access this key building block and accelerate the development of new and innovative therapeutics.

References

- Convenient one-pot synthesis of cyclopropyl sulfones via successive alkylation and cyclization of sulfone-stabilized carbanions. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1997/p1/p19970001099]

- Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/1]

- Method for preparing ethyl 2-oxy-4-phenylbutyrate. Google Patents. [URL: https://patents.google.

- Synthesis of ethyl 4-haloacetoacetoacetates. Google Patents. [URL: https://patents.google.

- ethyl acetopyruvate. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0266]

- Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002120/]

- Preparation method of alpha-keto ester. Google Patents. [URL: https://patents.google.

- Synthetic method for cyclopropyl diphenyl sulfonium trifluoromethanesulfonic salt. Eureka. [URL: https://www.eurekamag.com/research/069/189/069189445.php]

- Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol. Google Patents. [URL: https://patents.google.

- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.

- Method for continuously synthesizing ethyl 4-chloroacetoacetates. Google Patents. [URL: https://patents.google.

- Some Items of Interest to Process R&D Chemists and Engineers: Efficient Synthesis of Orphaned Cyclopropanes using Sulfones as Carbene Equivalents. UNC Chemistry Department. [URL: https://chem.unc.edu/2022/11/some-items-of-interest-to-process-rd-chemists-and-engineers-efficient-synthesis-of-orphaned-cyclopropanes-using-sulfones-as-carbene-equivalents/]

- Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/15/107]

- Friedel-Crafts Acylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. [URL: https://www.jove.

- Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200214/]

- Process for preparing alkyl difluoroacetoacetates. Google Patents. [URL: https://patents.google.

- NMR- and EPR spectroscopic characterization of S4N4 and (SN)x dissolved in [EMIm][OAc]. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65c20e88331ea01457199276]

- An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Aurigene Pharmaceutical Services. [URL: https://www.aurigene.com/wp-content/uploads/2021/02/An-Efficient-and-Practical-Synthesis-of-Aryl-and-Hetaryl-%CE%B1-Keto-Esters.pdf]

- Preparation of cyclopropyl sulfonylamides. Google Patents. [URL: https://patents.google.

- DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. ResearchGate. [URL: https://www.researchgate.net/publication/348455855_DIETHYL_OXALATE_AND_ACETONE_REACTION_WITH_SUBSEQUENT_INTERACTION_WITH_SUBSTITUTED_7-AMINOINDOLES]

- Friedel–Crafts Acylation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C2O/ketocarboxylicacids.shtm]

- Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. Science and Education Publishing. [URL: http://pubs.sciepub.com/wjce/11/1/1/index.html]

- Buy ethyl 2-(4-cyclopropylsulfonylphenyl)-2-oxoacetate from JHECHEM CO LTD. ECHEMI. [URL: https://www.echemi.com/products/pd20160305-154949-876063-40-0.html]

- Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. ResearchGate. [URL: https://www.researchgate.net/publication/281149791_Discovering_Green_Aqueous_Suzuki_Coupling_Reactions_Synthesis_of_Ethyl_4-Phenylphenylacetate_a_Biaryl_with_Anti-Arthritic_Potential]

- Synthesis of diphenyl oxalate from the transesterification of dimethyl oxalate with phenol over the different molecular sieve catalysts. ResearchGate. [URL: https://www.researchgate.

- Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6201931/]

- An efficient synthesis of aryl a-keto esters. [URL: not available]

- Friedel-Crafts Reactions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Aromatic_Substitution_Reactions/Friedel-Crafts_Reactions]

- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2486]

Sources

- 1. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]

- 2. BJOC - Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]

- 3. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles [mdpi.com]

- 8. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]

- 9. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Synthesis of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate: Starting Materials and Strategic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is a key building block in the synthesis of various pharmacologically active molecules. Its unique structural motif, featuring a cyclopropylsulfonyl group attached to a phenylglyoxylate core, makes it a valuable intermediate in medicinal chemistry. This guide provides a comprehensive overview of the primary synthetic routes for this compound, focusing on the selection of starting materials and the rationale behind the chosen experimental pathways. We will explore two principle strategies: a convergent approach via Friedel-Crafts acylation and a linear sequence commencing with a functionalized benzaldehyde. This document is intended to serve as a practical resource for chemists in research and development, offering detailed protocols and insights into the chemical causality that underpins these synthetic methods.

Strategic Overview: Two Primary Synthetic Routes

The synthesis of this compound can be efficiently approached through two distinct and reliable routes. The choice between these pathways may depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team.

-

Route 1: Friedel-Crafts Acylation of Cyclopropyl Phenyl Sulfone. This convergent approach involves the preparation of the core aromatic sulfone followed by the introduction of the ethyl oxoacetate moiety in a single step. It is a robust and often high-yielding strategy.

-

Route 2: Synthesis from 4-(Cyclopropylthio)benzaldehyde. This linear sequence builds the target molecule step-wise, starting with a commercially available or readily synthesized benzaldehyde derivative. This route offers flexibility in the synthesis of analogues.

The logical flow of these two synthetic strategies is depicted in the workflow diagram below.

Caption: Overview of the two primary synthetic routes to this compound.

Route 1: The Friedel-Crafts Acylation Pathway

This synthetic strategy hinges on the robust and well-established Friedel-Crafts acylation reaction to install the ethyl oxoacetate side chain onto a pre-formed cyclopropyl phenyl sulfone core.[1][2]

Starting Materials for Route 1

| Starting Material | Role | Key Considerations |

| Thiophenol | Aromatic core and sulfur source | Commercially available, handle in a well-ventilated fume hood due to its strong odor. |

| Cyclopropylboronic Acid or Cyclopropyl Bromide | Cyclopropyl group source | Cyclopropylboronic acid is often preferred for its stability and favorable reaction conditions in copper-catalyzed cross-coupling reactions.[3][4] |

| Copper(II) Acetate | Catalyst | Used in the S-cyclopropylation of thiophenol.[3] |

| Oxidizing Agent (e.g., m-CPBA, H₂O₂) | Oxidant | For the conversion of the sulfide to the sulfone. The choice of oxidant can influence selectivity and work-up procedures.[5][6] |

| Ethyl Oxalyl Chloride | Acylating agent | Highly reactive, moisture-sensitive. Should be handled under anhydrous conditions. |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst | The classic catalyst for Friedel-Crafts acylation. It is hygroscopic and should be handled with care.[2][7] |

Experimental Protocols for Route 1

The initial step involves the formation of the C-S bond between the phenyl ring and the cyclopropyl moiety. A copper-catalyzed S-cyclopropylation of thiophenol with cyclopropylboronic acid is a modern and efficient method.[3][4]

Protocol:

-

To a sealed tube is added thiophenol (1.0 mmol), cyclopropylboronic acid (1.5 mmol), copper(II) acetate (1.0 mmol), 2,2'-bipyridine (1.0 mmol), and cesium carbonate (1.0 mmol).

-

Dichloroethane (0.1 M) is added, and the tube is sealed and heated to 70°C for 16 hours.

-

After cooling, the reaction mixture is quenched with aqueous ammonium hydroxide and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield cyclopropyl phenyl sulfide.

Caption: Synthesis of Cyclopropyl Phenyl Sulfide.

The sulfide is then oxidized to the corresponding sulfone. This transformation can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.[5] Alternatively, hydrogen peroxide in the presence of a suitable catalyst can be employed for a greener approach.[6][8]

Protocol (using m-CPBA):

-

Cyclopropyl phenyl sulfide (1.0 mmol) is dissolved in a suitable solvent such as dichloromethane.

-

The solution is cooled to 0°C in an ice bath.

-

m-CPBA (2.2 equivalents) is added portion-wise, maintaining the temperature below 5°C.

-

The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude cyclopropyl phenyl sulfone, which can often be used in the next step without further purification.

Caption: Oxidation to Cyclopropyl Phenyl Sulfone.

The final step is the Friedel-Crafts acylation of cyclopropyl phenyl sulfone with ethyl oxalyl chloride in the presence of a Lewis acid, typically aluminum chloride.[1][7] The sulfonyl group is a deactivating but meta-directing group; however, under the forcing conditions of a Friedel-Crafts acylation, the para-product is often obtained due to steric hindrance at the ortho positions.

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (2.0 mmol) in anhydrous dichloroethane at 0°C is added ethyl oxalyl chloride (1.2 mmol) dropwise.

-

The mixture is stirred for 15 minutes, after which a solution of cyclopropyl phenyl sulfone (1.0 mmol) in dichloroethane is added slowly.

-

The reaction is stirred at 0°C for 1 hour and then at room temperature for 12 hours.

-

The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The mixture is extracted with dichloromethane, and the combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to afford this compound.

Caption: Friedel-Crafts Acylation.

Route 2: The Benzaldehyde-Based Pathway

This linear approach constructs the target molecule by first preparing a substituted benzaldehyde and then elaborating the functional groups. This route can be advantageous if substituted benzaldehydes are readily available or if the synthesis of analogues is a primary goal.

Starting Materials for Route 2

| Starting Material | Role | Key Considerations |

| 4-Fluorobenzaldehyde or 4-Chlorobenzaldehyde | Aromatic core | Commercially available and reactive towards nucleophilic aromatic substitution. |

| Sodium Cyclopropylthiolate | Nucleophile | Can be prepared in situ from cyclopropylthiol and a base. |

| Oxidizing Agent (e.g., Sodium Tungstate/H₂O₂) | Oxidant | For the selective oxidation of the sulfide to the sulfone.[8] |

| Ethyl Glyoxylate (or its hemiacetal) | C2 synthon | The hemiacetal is often used as a more stable precursor to ethyl glyoxylate.[9] |

Experimental Protocols for Route 2

This step involves a nucleophilic aromatic substitution reaction where the fluoride or chloride on the benzaldehyde is displaced by a cyclopropylthiolate nucleophile.

Protocol:

-

To a solution of cyclopropylthiol (1.1 mmol) in a suitable solvent like DMF is added a base such as sodium hydride at 0°C to generate the thiolate in situ.

-

4-Fluorobenzaldehyde (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield 4-(cyclopropylthio)benzaldehyde.

Caption: Synthesis of 4-(Cyclopropylthio)benzaldehyde.

The sulfide is oxidized to the sulfone. A catalytic system of sodium tungstate with hydrogen peroxide is an effective and environmentally benign method for this transformation.[8]

Protocol:

-

To a solution of 4-(cyclopropylthio)benzaldehyde (1.0 mmol) in a suitable solvent such as methanol or acetic acid is added sodium tungstate dihydrate (0.1 mmol).

-

Hydrogen peroxide (30% aqueous solution, 2.5 mmol) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated to 50-60°C for a few hours.

-

After completion, the reaction is cooled, and the product is isolated by filtration or extraction after quenching any excess peroxide with sodium sulfite solution.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Oxidation to 4-(Cyclopropylsulfonyl)benzaldehyde.

The final step involves the conversion of the aldehyde to the ethyl oxoacetate. This can be a challenging transformation. One potential method involves a condensation reaction with ethyl glyoxylate, possibly through an intermediate that is subsequently oxidized. A more direct, albeit less commonly documented for this specific substrate, approach could involve a one-pot oxidative esterification. A plausible method involves the reaction with the ethyl hemiacetal of ethyl glyoxylate.[9]

Protocol (Conceptual):

-

4-(Cyclopropylsulfonyl)benzaldehyde (1.0 mmol) and the ethyl hemiacetal of ethyl glyoxylate (1.2 mmol) are heated together, potentially with a catalytic amount of acid or base.

-

The reaction progress is monitored for the formation of the aldol-type adduct.

-

The intermediate adduct is then oxidized in a subsequent step using a mild oxidizing agent to furnish the final product.

-

Alternatively, a more direct conversion might be explored using modern catalytic methods for the oxidative coupling of aldehydes with glyoxylates, though specific conditions for this substrate would require development.

Comparison of Synthetic Routes

| Feature | Route 1: Friedel-Crafts Acylation | Route 2: Benzaldehyde-Based Synthesis |

| Convergence | More convergent, building the core sulfone first. | Linear sequence, building the molecule step-by-step. |

| Key Challenge | The Friedel-Crafts acylation step can sometimes lead to regioisomeric mixtures, although with the deactivating sulfonyl group, para-substitution is generally favored. | The final conversion of the aldehyde to the oxoacetate can be a low-yielding or complex step requiring optimization. |

| Flexibility | Less flexible for creating a library of analogues with different substituents on the phenyl ring. | More flexible for synthesizing analogues by starting with different substituted benzaldehydes. |

| Scalability | Friedel-Crafts reactions are generally scalable, but the use of stoichiometric aluminum chloride can pose challenges on a large scale. | The individual steps are generally scalable, but the overall yield of a linear sequence can be lower. |

Conclusion

The synthesis of this compound is achievable through at least two well-defined synthetic pathways. The choice of route will ultimately be guided by the specific objectives of the research program, including the desired scale of the synthesis, the availability of starting materials, and the interest in generating structural analogues. Both the Friedel-Crafts acylation of a pre-formed cyclopropyl phenyl sulfone and the linear synthesis from a substituted benzaldehyde offer viable and robust strategies for accessing this important pharmaceutical intermediate. The detailed protocols and mechanistic rationale provided in this guide are intended to empower researchers to confidently select and execute the most appropriate synthetic route for their needs.

References

-

Benoit, E., Fnaiche, A., & Gagnon, A. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1145–1151. [Link]

-

Wikipedia contributors. (2023). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Ali, M. F., & Taggi, A. E. (2005). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 10(3), 643-648. [Link]

- Kim, K. S., Kim, J. H., & Hahn, C. S. (2001). Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

Kumar, S., & Kumar, V. (2016). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 6(73), 68936-68940. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

-

ResearchGate. (2015). Oxidation of Sulfides with Hydrogen Peroxide to Sulfoxides and Sulfones. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. [Link]

-

Xu, H., & Sigman, M. S. (2017). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. ACS Catalysis, 7(12), 8234–8238. [Link]

-

Ramsay, J. P., & Engle, K. M. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(8), 4488–4496. [Link]

-

Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 57(13), 2469-2476. [Link]

-

Benoit, E., Fnaiche, A., & Gagnon, A. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1145–1151. [Link]

-

Lee, S., & Beak, P. (2010). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. The Journal of Organic Chemistry, 75(20), 6969–6972. [Link]

-

Li, Y., et al. (2022). One‐Step Synthesis of Arylacetaldehydes from Aryl Aldehydes or Diaryl Ketones via One‐Carbon Extension by Using the System of DMSO/KOH/Zinc. Advanced Synthesis & Catalysis, 364(17), 2933-2938. [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

-

Payne, G. B. (1962). The condensation of ketones and the ethyl hemiacetal of ethyl glyoxylate. The Journal of Organic Chemistry, 27(11), 3819–3822. [Link]

-

Ramsay, J. P., & Engle, K. M. (2018). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry, 83(8), 4488–4496. [Link]

-

Yuan, Y., Wang, X., Li, X., & Ding, K. (2004). Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate Catalyzed by Chiral Titanium(IV) Complexes: Practical Synthesis of Aminomandelic Acid Derivatives. The Journal of Organic Chemistry, 69(1), 146–149. [Link]

-

Deshmukh, M. B., et al. (2015). A one-pot microwave assisted synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2-[(arylsulfonyl)methyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates under solvent-free condition and their selective cyclooxgenase (COX-1 &COX-2) inhibitor evaluation. Bioorganic & Medicinal Chemistry Letters, 25(12), 2534–2538. [Link]

-

de A. Monteiro, R. S., & de A. Marques, C. P. (2014). Chemicals from Ethanol-The Ethyl Acetate One-Pot Synthesis. ChemCatChem, 6(1), 175-180. [Link]

-

Akiyama, T., et al. (2011). Aza-Ene Type Reaction of Glyoxylate with Enecarbamates Catalyzed by Chiral Phosphoric Acids. Angewandte Chemie International Edition, 50(36), 8294-8297. [Link]

-

de A. Monteiro, R. S., & de A. Marques, C. P. (2014). Chemicals from ethanol--The ethyl acetate one-pot synthesis. ChemCatChem, 6(1), 175-180. [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]

- Japan Patent Office. (1994).

-

Reyes, E., et al. (2012). Glyoxylic Acid versus Ethyl Glyoxylate for the Aqueous Enantioselective Synthesis of α-Hydroxy-γ-Keto Acids and Esters by the N-Tosyl-(S a)-binam-l-prolinamide-Organocatalyzed Aldol Reaction. The Journal of Organic Chemistry, 77(15), 6449–6460. [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. websites.umich.edu [websites.umich.edu]

- 3. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]

- 6. Sulfone synthesis by oxidation [organic-chemistry.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Biological Activity of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate

Authored by: [Your Name/Gemini], Senior Application Scientist

Foreword: The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Small molecules with unique structural motifs offer promising starting points for drug discovery campaigns. This guide focuses on Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate, a compound with intriguing structural features that suggest a potential for significant biological activity. While direct experimental data on this specific molecule is nascent, this document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. By leveraging established principles of medicinal chemistry and drawing parallels from structurally related compounds, we will explore the rationale for investigating its biological profile and provide a detailed framework for its preclinical evaluation.

Part 1: Unveiling this compound: A Structural and Physicochemical Overview

This compound is a small molecule characterized by a central phenyl ring substituted with a cyclopropylsulfonyl group and an ethyl oxoacetate moiety. This unique combination of functional groups provides a compelling basis for exploring its bioactivity.

Chemical Structure:

Caption: Chemical structure of this compound.

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its potential as a therapeutic agent.

| Property | Value | Source |

| CAS Number | 1295728-63-3 | [] |

| Molecular Formula | C13H14O5S | [2] |

| Molecular Weight | 282.31 g/mol | [2] |

| XLogP3 | 2.4 | [2] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

Part 2: The Scientific Rationale: Predicting Biological Activity Through Structural Analogs

The Significance of the Cyclopropyl Moiety:

The cyclopropyl group is a highly sought-after feature in medicinal chemistry. Its rigid, three-membered ring structure can confer several advantageous properties to a drug molecule.[3][4] These include:

-

Enhanced Potency: The conformational constraint imposed by the cyclopropyl ring can lead to a more favorable binding entropy with the target protein.[3]

-

Increased Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation compared to those in aliphatic chains.[3][4]

-

Improved Pharmacokinetic Properties: The introduction of a cyclopropyl group can favorably modulate properties such as membrane permeability and plasma clearance.[3]

The Sulfonylphenyl Moiety as a Pharmacophore:

The 4-sulfonylphenyl core is a well-established pharmacophore, particularly in the realm of anti-inflammatory drugs. Many selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs), feature a central phenyl ring with a sulfonamide or sulfone group at the para-position.[5] This structural feature is crucial for selective binding to the COX-2 isozyme over COX-1, which can lead to a reduction in gastrointestinal side effects associated with non-selective NSAIDs.

Given these precedents, it is highly plausible that this compound may exhibit anti-inflammatory activity, potentially through the inhibition of COX enzymes.

Part 3: A Strategic Approach to Biological Evaluation: Experimental Protocols

To systematically investigate the potential biological activity of this compound, a tiered approach is recommended, progressing from in vitro biochemical assays to cell-based models and potentially to in vivo studies.

Experimental Workflow:

Caption: Proposed experimental workflow for evaluating the biological activity of this compound.

3.1. In Vitro Biochemical Assays: Direct Target Engagement

The initial step is to assess the direct inhibitory effect of the compound on the primary hypothesized targets, the COX enzymes.

Protocol: COX-1 and COX-2 Inhibition Assay

This assay measures the ability of the test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Test compound (this compound)

-

Reference compounds (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well microplate

-

Plate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and reference compounds.

-

In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test/reference compound.

-

Incubate for a specified time at room temperature.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Measure the absorbance at 590 nm over time.

-

Calculate the rate of reaction and determine the percent inhibition for each concentration of the compound.

-

Plot the percent inhibition against the compound concentration to determine the IC50 value (the concentration required for 50% inhibition).

-

Data Presentation: Hypothetical COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | >100 | 2.5 | >40 |

| Celecoxib (Reference) | 15 | 0.04 | 375 |

| Ibuprofen (Reference) | 1.2 | 3.5 | 0.34 |

3.2. Cell-Based Assays: Cellular Efficacy and Toxicity

Following the demonstration of in vitro activity, it is crucial to assess the compound's effect in a more biologically relevant cellular context.

Protocol: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in Macrophages

This assay evaluates the ability of the test compound to inhibit the production of the pro-inflammatory mediator PGE2 in cells.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Test compound

-

MTT reagent for cell viability

-

PGE2 ELISA kit

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.

-

In a parallel plate, perform an MTT assay to assess the cytotoxicity of the compound at the tested concentrations.

-

Calculate the percent inhibition of PGE2 production and determine the IC50 value.

-

3.3. In Vivo Models: Assessing Efficacy in a Living System

Should the in vitro and cell-based data be promising, the next logical step is to evaluate the anti-inflammatory efficacy of the compound in an animal model of inflammation.

Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and well-validated model of acute inflammation.

-

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin)

-

Plebismometer or digital calipers

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound or reference drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

-

Part 4: Interpreting the Data and Charting the Path Forward

The data generated from this series of experiments will provide a comprehensive initial assessment of the biological activity of this compound.

-

Favorable Outcome: Potent and selective inhibition of COX-2 in the biochemical assay, coupled with significant inhibition of PGE2 production in macrophages at non-toxic concentrations, and a clear anti-inflammatory effect in the paw edema model would strongly support its further development as an anti-inflammatory drug candidate.

-

Next Steps: Should the initial results be positive, subsequent studies would involve more detailed pharmacokinetic profiling, evaluation in chronic inflammation models, and lead optimization to improve potency, selectivity, and drug-like properties.

Part 5: Conclusion

This compound represents a molecule of significant interest for drug discovery. Its unique structural amalgamation of a cyclopropyl ring and a sulfonylphenyl moiety provides a strong rationale for investigating its potential as a novel anti-inflammatory agent. The experimental framework outlined in this guide offers a robust and scientifically sound approach to systematically evaluate its biological activity. The insights gained from these studies will be invaluable in determining the therapeutic potential of this compound and guiding its journey through the drug discovery and development pipeline.

References

- Synthesis of ethyl 4-haloacetoacetoacetates.

-

Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. PubMed. [Link]

- Process for the preparation of ethyl trifluoroacetoacetate.

-

Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. PubMed. [Link]

-

Recent advances on cyclodepsipeptides: biologically active compounds for drug research. National Center for Biotechnology Information. [Link]

-

4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors: enhancement of the selectivity by introduction of a fluorine atom and identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522(1). PubMed. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

-

Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. PubMed. [Link]

-

SICLOPPS cyclic peptide libraries in drug discovery. PubMed. [Link]

-

Nonprostanoid prostacyclin mimetics. 4. Derivatives of 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid substituted alpha to the oxazole ring. PubMed. [Link]

-

Ethyl 2-(Cyclopropylsulfonyl)acetate. AMERICAN ELEMENTS. [Link]

-

Peptides come round: Using SICLOPPS libraries for early stage drug discovery. ResearchGate. [Link]

-

Bioactive Potential of Ethyl Acetate Extract from Prosopis laevigata: Antimicrobial and Anti-Inflammatory Effects. MDPI. [Link]

-

Ethyl (chlorosulfonyl)acetate. PubChem. [Link]

-

Ethyl 2-(4-methoxyphenyl)-2-oxoacetate. PubChem. [Link]

-

Ethyl propiolate. Wikipedia. [Link]

Sources

- 2. echemi.com [echemi.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors: enhancement of the selectivity by introduction of a fluorine atom and identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is a chemical compound of growing interest within the pharmaceutical and medicinal chemistry sectors. Its molecular architecture, featuring a cyclopropylsulfonyl group attached to a phenylglyoxylic acid ethyl ester, presents a unique combination of functionalities that make it an attractive building block for the synthesis of novel therapeutic agents. The presence of the cyclopropyl moiety can enhance metabolic stability and binding affinity, while the sulfonyl group can act as a key pharmacophore, and the α-ketoester provides a versatile handle for further chemical modifications. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its role as a key intermediate in drug discovery.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 876063-40-0 | [1] |

| Molecular Formula | C₁₃H₁₄O₅S | [1] |

| Molecular Weight | 282.31 g/mol | [1] |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Not specified (expected to be soluble in common organic solvents) | - |

| LogP | 2.44930 | [1] |

| Density | 1.353 g/cm³ | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from commercially available materials. The key steps involve the formation of a thioether precursor followed by its oxidation to the desired sulfone.

Step 1: Synthesis of Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate

The precursor, Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate, can be synthesized via a Friedel-Crafts acylation reaction.

-

Reaction Setup: To a stirred solution of cyclopropyl phenyl sulfide in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride).

-

Acylation: Slowly add ethyl oxalyl chloride to the reaction mixture. The causality behind this choice of acylating agent is its ability to introduce the desired α-ketoester functionality in a single step.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate.

Caption: Synthesis of the thioether precursor.

Step 2: Oxidation to this compound

The second and final step is the oxidation of the thioether to the sulfone. This transformation is a critical step that imparts the desired electronic properties of the sulfonyl group. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions.

-

Reaction Setup: Dissolve Ethyl 2-(4-(cyclopropylthio)phenyl)-2-oxoacetate in a suitable solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stir bar.

-

Oxidation: Cool the solution to 0 °C in an ice bath. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents to ensure complete oxidation to the sulfone) in DCM dropwise to the stirred solution. The use of a slight excess of m-CPBA drives the reaction to completion, forming the thermodynamically stable sulfone.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The sulfone product is typically more polar than the starting thioether and the intermediate sulfoxide.

-

Work-up: Once the reaction is complete, quench any excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash sequentially with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.

Caption: Oxidation of the thioether to the final sulfone product.

Potential Applications in Drug Discovery

The structural features of this compound make it a valuable scaffold for the development of new drugs, particularly in the area of anti-inflammatory and anticancer therapies.

As a Precursor for Cyclooxygenase-2 (COX-2) Inhibitors

A significant body of research has focused on the development of selective COX-2 inhibitors as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are associated with gastrointestinal side effects due to their inhibition of the COX-1 isoform.[2] The 4-sulfonylphenyl moiety is a well-established pharmacophore present in several selective COX-2 inhibitors, such as Celecoxib and Rofecoxib.[3][4]

The α-ketoester functionality of this compound provides a reactive site for the construction of various heterocyclic systems, which are common core structures in many COX-2 inhibitors. For example, it can be reacted with hydrazines to form pyrazole derivatives, a key structural motif in celecoxib. The cyclopropyl group can further enhance the potency and selectivity of these inhibitors by providing a favorable hydrophobic interaction within the active site of the COX-2 enzyme.

Caption: Pathway to potential COX-2 inhibitors.

While no specific biological data for this compound has been found in the public domain, its structural similarity to known COX-2 inhibitors strongly suggests its potential in this therapeutic area. Further research is warranted to synthesize and evaluate a library of derivatives to explore their structure-activity relationships.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Ethyl group: A triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.3-4.4 ppm (2H, -OCH₂-).

-

Cyclopropyl group: A multiplet in the upfield region, typically between 0.8 and 1.5 ppm, integrating to 5H (methine and methylene protons).

-

Aromatic protons: Two doublets in the aromatic region (around 7.8-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR Spectroscopy (Predicted)

-

Ethyl group: Signals around 14 ppm (-CH₃) and 62 ppm (-OCH₂-).

-

Cyclopropyl group: Signals in the upfield region, typically below 20 ppm.

-

Aromatic carbons: Four signals in the aromatic region (125-145 ppm).

-

Carbonyl carbons: Two signals in the downfield region, with the ketone carbonyl around 180-190 ppm and the ester carbonyl around 160-165 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O stretching: Strong absorptions around 1730 cm⁻¹ (ester) and 1680 cm⁻¹ (ketone).

-

S=O stretching: Strong absorptions in the regions of 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric) for the sulfone group.

-

C-O stretching: Absorption in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H and C=C stretching: Absorptions in their characteristic regions.

Conclusion and Future Perspectives

This compound is a promising building block for the synthesis of novel, biologically active molecules. Its straightforward synthesis and the presence of multiple functional groups offer a versatile platform for the development of new therapeutic agents, particularly selective COX-2 inhibitors. The incorporation of the cyclopropylsulfonyl moiety is a key feature that can lead to improved pharmacological profiles.

Future research should focus on the detailed biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. The development of efficient and scalable synthetic routes will also be crucial for its broader application in the pharmaceutical industry. As our understanding of the role of specific enzymes in disease progresses, versatile intermediates like this compound will continue to be valuable tools in the quest for new and improved medicines.

References

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

- Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies. (2020). Journal of Biomolecular Structure and Dynamics, 39(13), 4785–4797.

- A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. (2007). The Journal of Organic Chemistry, 72(15), 5894–5897.

- One-Pot Synthesis of Aryl Sulfones from Alcohols. (2002). Synthesis, 2002(04), 479–482.

- Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. (2020). Chemistry – A European Journal, 26(46), 10403–10413.

- Selective Oxidation of Organosulphides using m-CPBA as oxidant. (2016). International Journal of ChemTech Research, 9(5), 235-240.

- Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. (2019). Letters in Drug Design & Discovery, 16(10), 1144-1157.

- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Current Medicinal Chemistry, 17(15), 1084-1105.

- Synthesis of Aryl Sulfones. (2000). Journal of Sulfur Chemistry, 21(3-4), 205-223.

-

3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). (n.d.). ResearchGate. Retrieved from [Link]

- WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. (2001). Google Patents.

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl-4-nitrophenylacetate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl Acetate. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Application of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate and its Derivatives

Introduction: The α-Keto Ester Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The α-keto ester motif is a prime example, serving as a versatile building block in the synthesis of compounds for numerous therapeutic areas.[1][2] These structures are not only prevalent in many biologically significant molecules but also act as crucial precursors for other vital compounds like α-hydroxy acids and α-amino acids.[1][3] This guide focuses on a specific and highly valuable α-keto ester, Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate. We will delve into its synthesis, explore the rationale and methodologies for creating its homologs and analogs, and contextualize its application as a key intermediate in the development of next-generation therapeutics, particularly Factor XIa inhibitors for anticoagulation therapy.[4]

The Core Moiety: this compound

This compound (CAS No. 876063-40-0) is a sophisticated organic molecule characterized by several key functional groups that dictate its reactivity and utility: a cyclopropyl ring, a sulfonyl linker, a para-substituted phenyl ring, and an ethyl α-keto ester chain.[5][6] Each of these components offers a potential site for modification, allowing chemists to fine-tune the molecule's properties.

The cyclopropyl group is of particular interest in drug design. Its rigid, three-membered ring introduces conformational constraints and possesses unique electronic properties, such as enhanced π-character in its C-C bonds.[7] These features can lead to improved potency, enhanced metabolic stability, and better membrane permeability in drug candidates.[7]

Synthesis of the Core Moiety

The construction of this compound is typically achieved through a multi-step sequence, culminating in a classic electrophilic aromatic substitution. The key transformation is the Friedel-Crafts acylation of a suitably prepared aromatic precursor.[8][9]

Workflow for Synthesis of this compound:

Caption: General synthetic workflow for the core moiety.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the final key step in synthesizing the title compound.

Objective: To acylate 4-(cyclopropylsulfonyl)bromobenzene with ethyl oxalyl chloride to yield this compound.

Materials:

-

4-(Cyclopropylsulfonyl)bromobenzene

-